molecular formula C11H12O5 B8441693 Methyl 5-formyl-2,3-dimethoxybenzoate

Methyl 5-formyl-2,3-dimethoxybenzoate

Cat. No.: B8441693
M. Wt: 224.21 g/mol
InChI Key: ACUWYCKFRBPSBW-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2,3-dimethoxybenzoate is a benzoate ester derivative featuring a formyl group at the 5-position and methoxy substituents at the 2- and 3-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its structure combines electron-withdrawing (formyl, ester) and electron-donating (methoxy) groups, which influence its reactivity and utility in reactions such as nucleophilic additions, cyclizations, and metal-catalyzed functionalizations .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 5-formyl-2,3-dimethoxybenzoate

InChI

InChI=1S/C11H12O5/c1-14-9-5-7(6-12)4-8(10(9)15-2)11(13)16-3/h4-6H,1-3H3

InChI Key

ACUWYCKFRBPSBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Formyl Benzoate

  • Structure : Formyl group at the 4-position, lacking methoxy substituents.
  • Reactivity/Applications : Used in synthesizing benzimidazole derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide). The absence of methoxy groups reduces steric hindrance and electronic modulation compared to the target compound, favoring straightforward condensation reactions .
  • Key Difference : Positional isomerism and substituent effects alter regioselectivity in subsequent reactions.

5-Formyl-2,2'-Bithiophene (Compound 6 in )

  • Structure : Formyl group on a bithiophene scaffold.
  • Reactivity/Applications : Exhibits anti-inflammatory activity in RAW 264.7 cells by suppressing nitrite production. The conjugated thiophene system enhances electron delocalization, contrasting with the benzoate ester’s electronic profile .
  • Key Difference : Bithiophene derivatives are more lipophilic, favoring membrane permeability in biological systems, whereas benzoate esters are typically intermediates in synthetic pathways.

Methyl 2,2'-Bithiophene-5-Carboxylate (Compound 7 in )

  • Structure : Ester group on a bithiophene core.
  • The ester group’s electron-withdrawing nature stabilizes intermediates in cross-coupling reactions, but the absence of a formyl group limits its utility in aldehyde-mediated condensations .

Methyl 5-Bromo-2,3-Dimethoxybenzoate ()

  • Structure : Bromo substituent replaces the formyl group.
  • Reactivity/Applications : Serves as a halogenated precursor for Suzuki-Miyaura or Ullmann couplings. The bromine atom enhances electrophilicity at the 5-position, enabling transition-metal-catalyzed substitutions, unlike the formyl group, which participates in nucleophilic additions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity Reference
This compound C₁₁H₁₂O₅ 224.21 (calculated) Formyl, methoxy, ester Pharmaceutical intermediates Inferred
Methyl 4-formyl benzoate C₉H₈O₃ 164.16 Formyl, ester Benzimidazole synthesis
5-Formyl-2,2'-bithiophene C₉H₆OS₂ 182.24 Formyl, bithiophene Anti-inflammatory agents
Methyl 2,2'-bithiophene-5-carboxylate C₁₀H₈O₂S₂ 224.28 Ester, bithiophene Conjugated polymer synthesis
Methyl 5-bromo-2,3-dimethoxybenzoate C₁₀H₁₁BrO₄ 275.09 Bromo, methoxy, ester Halogenation/cross-coupling reactions

Reactivity and Electronic Effects

  • Electron-Donating Methoxy Groups : The 2,3-dimethoxy substituents in the target compound increase electron density on the aromatic ring, activating it toward electrophilic substitutions. This contrasts with bromo-substituted analogues (e.g., methyl 5-bromo-2,3-dimethoxybenzoate), where the electron-withdrawing bromine deactivates the ring .
  • Formyl Group Reactivity : The aldehyde functionality enables condensations (e.g., with hydrazines to form hydrazones) and nucleophilic additions, which are critical in constructing heterocyclic frameworks. This reactivity is absent in ester- or halogen-bearing analogues .

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